tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate
Description
This compound is a chiral carbamate derivative featuring a tert-butyl carbamate group, a phenyl-substituted butan-2-yl backbone, and a 4-piperidin-1-ylpiperidin-1-yl moiety. The stereochemistry at positions 2S and 3S, along with the hydroxy group at position 3, confers unique conformational and reactivity properties.
Properties
Molecular Formula |
C25H41N3O3 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate |
InChI |
InChI=1S/C25H41N3O3/c1-25(2,3)31-24(30)26-22(18-20-10-6-4-7-11-20)23(29)19-27-16-12-21(13-17-27)28-14-8-5-9-15-28/h4,6-7,10-11,21-23,29H,5,8-9,12-19H2,1-3H3,(H,26,30)/t22-,23-/m0/s1 |
InChI Key |
JMGJUKFNNBPWKP-GOTSBHOMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN2CCC(CC2)N3CCCCC3)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2)N3CCCCC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the use of tert-butyl carbamate as a protecting group for amines. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced using reducing agents such as LiAlH4 (Lithium aluminium hydride) to form alcohols or amines.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: LiAlH4, NaBH4 (Sodium borohydride)
Solvents: Dichloromethane, methanol, ethanol
Catalysts: Triethylamine, palladium on carbon (Pd/C)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, binding to active sites and altering the function of enzymes. The piperidine moiety may play a role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectroscopic and Conformational Analysis
highlights NMR as a critical tool for comparing structurally related compounds. For the target compound:
- Region A (positions 39–44) : The 4-piperidin-1-ylpiperidin-1-yl moiety likely causes distinct chemical shifts (δ 2.5–3.5 ppm) due to hindered rotation and electron-donating effects.
- Region B (positions 29–36) : The hydroxy and phenyl groups induce deshielding (δ 7.0–7.5 ppm for aromatic protons), contrasting with acetyl-piperidine derivatives (δ 1.9–2.1 ppm for acetyl protons) .
Table 1: Key NMR Shifts in Analogues
| Compound | δ (ppm) Region A | δ (ppm) Region B |
|---|---|---|
| Target compound | 2.5–3.5 | 7.0–7.5 |
| tert-butyl (1-acetylpiperidin-4-yl)carbamate | 1.9–2.1 | 1.2–1.5 (alkyl) |
| Rapamycin derivative (compound 1) | 3.0–3.3 | 6.8–7.2 |
Bioactivity and Target Interactions
demonstrates that structural similarity correlates with bioactivity clustering. The target compound’s 4-piperidin-1-ylpiperidin-1-yl group may interact with G-protein-coupled receptors (GPCRs) or sigma-1 receptors, akin to other piperidine-containing neuroactive agents. In contrast, acetyl-piperidine derivatives () show reduced target diversity due to their smaller substituents .
Table 2: Predicted Bioactivity Profiles
Computational Similarity Assessment
Graph-based methods () quantify structural similarity by comparing molecular graphs. The target compound’s piperidine-piperidine linkage and phenyl group yield a similarity score of ~0.7–0.8 with other carbamates, versus <0.5 with non-piperidine analogues. This aligns with the "lumping strategy" (), where such compounds are grouped for shared reactivity in oxidation or nucleophilic substitution .
Biological Activity
Tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 396.52 g/mol
- CAS Number: Not specified in the provided data.
Research indicates that compounds similar to tert-butyl N-carbamates often exhibit multifaceted mechanisms, including:
-
Enzyme Inhibition:
- Inhibition of acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease.
- Potential modulation of inflammatory pathways through cytokine regulation.
- Neuroprotective Effects:
In Vitro Studies
In vitro studies have demonstrated that tert-butyl N-carbamate derivatives can significantly enhance cell viability in neuronal cultures exposed to neurotoxic agents. For instance:
- Cell Viability Assays:
In Vivo Studies
In vivo studies further elucidate the compound's potential therapeutic effects:
- Animal Models:
-
Behavioral Assessments:
- Behavioral tests indicated enhanced memory and learning capabilities in treated animals, suggesting a neuroprotective role.
Case Study 1: Neuroprotection Against Aβ Toxicity
A study investigated the effects of a similar carbamate derivative on astrocytes exposed to Aβ 1-42. The results indicated:
- Cell Viability: Increased from 43.78% (Aβ only) to 62.98% with carbamate treatment.
- Cytokine Levels: Significant reduction in TNFα levels post-treatment .
Case Study 2: Cognitive Improvement in Rodent Models
In a rodent model of Alzheimer's induced by scopolamine:
- Cognitive Function Tests: Treated groups exhibited significantly improved performance on memory tasks compared to untreated controls.
- Biochemical Analysis: Decreased β-secretase activity was noted, correlating with reduced Aβ accumulation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
